4-((2,5-Difluorophenyl)thio)butan-2-one

Catalog No.
S14015309
CAS No.
M.F
C10H10F2OS
M. Wt
216.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2,5-Difluorophenyl)thio)butan-2-one

Product Name

4-((2,5-Difluorophenyl)thio)butan-2-one

IUPAC Name

4-(2,5-difluorophenyl)sulfanylbutan-2-one

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

InChI

InChI=1S/C10H10F2OS/c1-7(13)4-5-14-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3

InChI Key

BWFXIEPQQAUCLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=C(C=CC(=C1)F)F

4-((2,5-Difluorophenyl)thio)butan-2-one is an organic compound characterized by its molecular formula C10H10F2OSC_{10}H_{10}F_2OS. It features a butan-2-one backbone with a thioether functional group attached to a 2,5-difluorophenyl moiety. This compound is notable for its unique structural attributes, which include the presence of fluorine atoms that influence its chemical reactivity and biological activity.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, allowing for further functionalization of the compound.

Research into the biological activity of 4-((2,5-Difluorophenyl)thio)butan-2-one has indicated potential antimicrobial and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, potentially leading to therapeutic applications. Studies have shown that compounds with similar thioether functionalities often exhibit significant biological activities, making this compound a candidate for further investigation in medicinal chemistry .

The synthesis of 4-((2,5-Difluorophenyl)thio)butan-2-one typically involves a multi-step process:

  • Starting Materials: The synthesis begins with 2,5-difluorothiophenol and butan-2-one.
  • Reaction Conditions: A base such as sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. This reaction is generally carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
  • Purification: After the reaction, purification techniques such as distillation or chromatography are employed to isolate the desired product in high purity.

4-((2,5-Difluorophenyl)thio)butan-2-one has several applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
  • Medicine: Explored for drug development due to its unique chemical structure that may offer novel therapeutic options.
  • Industry: Utilized in the production of specialty chemicals and materials .

The interaction studies of 4-((2,5-Difluorophenyl)thio)butan-2-one focus on its mechanism of action at the molecular level. The compound's effects are mediated through its ability to undergo chemical transformations that modify its biological activity. For example, oxidation of the thio group can enhance its reactivity and interaction with biological targets such as enzymes or receptors sensitive to sulfur-containing compounds .

When comparing 4-((2,5-Difluorophenyl)thio)butan-2-one with similar compounds, several key differences and similarities can be noted:

Compound NameStructureUnique Features
4-((2,4-Dichlorophenyl)thio)butan-2-oneSimilar structure but with chlorine atoms instead of fluorineDifferent reactivity and potential biological activity
4-((2,5-Difluorophenyl)thio)propan-2-oneSimilar structure but with a shorter carbon chainAffects physical and chemical properties
4-((2,5-Difluorophenyl)thio)pentan-2-oneSimilar structure but with a longer carbon chainInfluences solubility and reactivity

These comparisons highlight how variations in substituents and chain length can significantly affect the properties and potential applications of these compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

216.04204244 g/mol

Monoisotopic Mass

216.04204244 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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